![molecular formula C10H20ClP B6320098 t-Butylcyclohexylchlorophosphine; 98% CAS No. 1190014-10-8](/img/structure/B6320098.png)
t-Butylcyclohexylchlorophosphine; 98%
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Overview
Description
T-Butylcyclohexylchlorophosphine, also known as TBCHCP, is an organophosphorus compound with a molecular formula of C9H17ClP. It is a colorless liquid with a boiling point of 118-120 °C. It is a highly reactive compound, and is used as a reagent in organic synthesis. TBCHCP is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
T-Butylcyclohexylchlorophosphine; 98% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymers, as a catalyst in the polymerization of vinyl monomers. It can be used in the synthesis of heterocyclic compounds, as well as in the synthesis of amino acids and peptides. It is also used in the synthesis of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds.
Mechanism of Action
T-Butylcyclohexylchlorophosphine; 98% is a highly reactive compound, and is used as a reagent in organic synthesis. Its mechanism of action is based on its ability to form a covalent bond with a variety of organic molecules. It reacts with the carbon-hydrogen bonds of organic molecules, forming a new carbon-phosphorus bond. This reaction is known as a substitution reaction, and is a key step in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
t-Butylcyclohexylchlorophosphine; 98% is not known to have any direct biochemical or physiological effects. However, it is important to note that it is a highly reactive compound, and as such, it can react with other molecules in the body. Therefore, it is important to use caution when handling and using this compound.
Advantages and Limitations for Lab Experiments
The use of t-Butylcyclohexylchlorophosphine; 98% in laboratory experiments has several advantages. It is a highly reactive compound, and as such, it can be used to synthesize a wide variety of compounds. It is also relatively inexpensive, and is readily available. However, it is important to note that it is a highly reactive compound, and as such, it should be handled with caution.
Future Directions
The use of t-Butylcyclohexylchlorophosphine; 98% in research and laboratory experiments is expected to continue to grow in the future. It is expected to be used in the synthesis of more complex compounds, as well as in the development of new pharmaceuticals. It is also expected to be used in the development of new agrochemicals and specialty chemicals. Additionally, it is expected to be used in the synthesis of polymers, as well as in the synthesis of heterocyclic compounds. Finally, it is expected to be used in the synthesis of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds.
Synthesis Methods
T-Butylcyclohexylchlorophosphine; 98% is synthesized from the reaction of t-butylcyclohexanol with phosphorus trichloride, in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 50 °C. The reaction is typically carried out in a two-phase system, with the organic phase on the bottom and the aqueous phase on the top. The reaction is then quenched with aqueous sodium bicarbonate.
properties
IUPAC Name |
tert-butyl-chloro-cyclohexylphosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGOTUAZCTWZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1CCCCC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butylcyclohexylchlorophosphine |
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